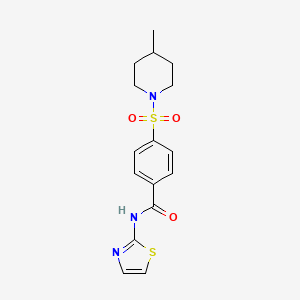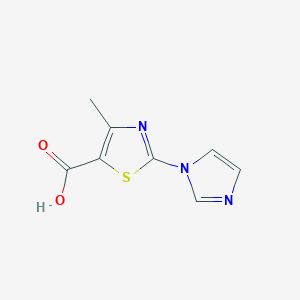![molecular formula C13H16FNO3S2 B2442945 5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034456-10-3](/img/structure/B2442945.png)
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Techniques and Catalysis
- Advanced Synthesis Methods : Flavin-mediated visible-light photocycloaddition has been utilized for the synthesis of azabicyclo[3.2.0]heptanes and thia-derivatives, showcasing efficient cyclization techniques under visible light, which contrasts with traditional UV light methods. This technique demonstrates practical applications in synthesizing bicyclic quaternary ammonium salts with biological activities (Jirásek et al., 2017).
- Catalytic Activity : The creation of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes, prepared through a concise synthesis from bicyclo[2.2.1]hepta-2,5-dione, has been reported. These compounds, when used in rhodium-catalyzed asymmetric addition reactions, display high activity and enantioselectivity (Berthon-Gelloz & Hayashi, 2006).
Bioactive Compounds Synthesis
- Bioactive Bicyclic Sulfonamides : Research on the rearrangement of N-sulfonylaziridines has led to the synthesis of bicyclic sulfonamides, revealing the stereochemical pathways and potential for creating bioactive compounds with specified absolute configurations (Müller, Riegert, & Bernardinelli, 2004).
- Sultams Production : A method for synthesizing a wide range of sultams through the cyclodialkylation of α-substituted methanesulfonanilides was developed, showcasing the flexibility in producing five- and six-membered sultams with significant yields (Rassadin et al., 2012).
properties
IUPAC Name |
5-(4-ethoxy-3-fluorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S2/c1-2-18-13-4-3-11(6-12(13)14)20(16,17)15-7-10-5-9(15)8-19-10/h3-4,6,9-10H,2,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFJFSUUUVADCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B2442864.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)
![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)
![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2442871.png)


![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)
